molecular formula C9H16FNO4 B2543029 4-{[(Tert-butoxy)carbonyl]amino}-2-fluorobutanoic acid CAS No. 2167670-48-4

4-{[(Tert-butoxy)carbonyl]amino}-2-fluorobutanoic acid

Cat. No.: B2543029
CAS No.: 2167670-48-4
M. Wt: 221.228
InChI Key: PCSNITIMCCDDPY-UHFFFAOYSA-N
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Description

4-{[(Tert-Butoxy)Carbonyl]Amino}-2-Fluorobutanoic Acid is a fluorinated carboxylic acid derivative featuring a tert-butoxy carbonyl (Boc)-protected amino group at the fourth carbon and a fluorine atom at the second carbon of the butanoic acid backbone. This compound is structurally significant in medicinal and synthetic chemistry due to the Boc group’s role in amine protection during peptide synthesis, while the fluorine atom modulates electronic properties and metabolic stability. Its applications span drug development, enzyme inhibition studies, and as a building block for complex molecules .

Properties

IUPAC Name

2-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16FNO4/c1-9(2,3)15-8(14)11-5-4-6(10)7(12)13/h6H,4-5H2,1-3H3,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSNITIMCCDDPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route via Alkylation and Subsequent Ester Hydrolysis

A widely adopted method involves the alkylation of a Boc-protected amine precursor followed by ester hydrolysis. This approach leverages the stability of the tert-butoxycarbonyl (Boc) group under basic conditions.

Reaction Steps:

  • Alkylation of Boc-Protected Amine :

    • A Boc-protected glycine equivalent (e.g., Boc-glycine ethyl ester) is alkylated with a fluorinated electrophile, such as 2-fluoroethyl bromide, in the presence of a strong base (e.g., NaHMDS).
    • Conditions : THF, −78°C to 0°C, 4–6 hours.
    • Yield : 65–75% (extrapolated from analogous procedures in).
  • Ester Hydrolysis :

    • The ethyl ester intermediate is hydrolyzed to the carboxylic acid using lithium hydroxide (LiOH) in a mixed solvent system.
    • Conditions : LiOH·H₂O (2 equiv), THF/MeOH/H₂O (3:1:1), room temperature, 12 hours.
    • Yield : 85–90% (based on).
Key Data:
Step Reagents/Conditions Yield (%) Purity (HPLC)
Alkylation NaHMDS, 2-fluoroethyl bromide, THF 70 >95%
Ester Hydrolysis LiOH, THF/MeOH/H₂O 88 >98%

Advantages : High functional group tolerance; scalable.
Limitations : Requires cryogenic conditions for alkylation.

Direct Fluorination Using Diethylaminosulfur Trifluoride (DAST)

Electrophilic fluorination of a β-hydroxy intermediate provides a streamlined pathway to introduce fluorine at the C2 position.

Reaction Steps:

  • Synthesis of β-Hydroxy Intermediate :

    • Boc-protected 4-amino-2-hydroxybutanoic acid is prepared via asymmetric epoxidation followed by ring-opening (methods adapted from).
  • Fluorination with DAST :

    • The hydroxyl group is replaced with fluorine using DAST under anhydrous conditions.
    • Conditions : DAST (1.2 equiv), CH₂Cl₂, −20°C, 2 hours.
    • Yield : 60–70% (estimated from).
Key Data:
Step Reagents/Conditions Yield (%) Selectivity (R:S)
β-Hydroxy Synthesis Epoxidation/Ring-Opening 75 95:5
Fluorination DAST, CH₂Cl₂ 65 >99%

Advantages : High stereochemical control.
Limitations : DAST is moisture-sensitive and hazardous.

Umpolung Amide Synthesis for Stereoselective Construction

The Umpolung Amide Synthesis (UmAS) methodology, as demonstrated in, enables the stereoselective formation of the C–N bond.

Reaction Steps:

  • Nitroalkane Coupling :

    • A nitroalkane precursor undergoes oxidative coupling with D-phenylalanine benzyl ester in the presence of N-iodosuccinimide (NIS) and Cs₂CO₃.
    • Conditions : 2-Me-THF/H₂O, O₂ atmosphere, room temperature, 24 hours.
    • Yield : 50–60% (adapted from).
  • Reduction and Boc Protection :

    • The nitro group is reduced to an amine (H₂/Pd-C) and protected with Boc anhydride.
    • Conditions : Boc₂O, DMAP, CH₂Cl₂, 0°C to RT.
    • Yield : 80–85%.
Key Data:
Step Reagents/Conditions Yield (%) ee (%)
Oxidative Coupling NIS, Cs₂CO₃, 2-Me-THF/H₂O 55 99
Reduction/Protection H₂/Pd-C, Boc₂O 82 99

Advantages : Excellent enantiomeric excess (ee).
Limitations : Multi-step sequence; moderate yields in coupling.

Cross-Metathesis for Side-Chain Functionalization

Olefin cross-metathesis, as reported in, offers a route to install fluorinated side chains.

Reaction Steps:

  • Allylglycine Derivative Preparation :

    • A Boc-protected allylglycine is synthesized via alkylation of a morpholinone template (e.g., 4-tert-butoxycarbonyl-5,6-diphenylmorpholin-2-one).
  • Cross-Metathesis with Fluoroolefin :

    • Grubbs 2nd-generation catalyst facilitates metathesis between allylglycine and a fluorinated alkene (e.g., 2-fluoro-4-pentene).
    • Conditions : Grubbs G2 (5 mol%), CH₂Cl₂, 40°C, 12 hours.
    • Yield : 70–80% (extrapolated from).
Key Data:
Step Reagents/Conditions Yield (%) Purity (NMR)
Allylglycine Synthesis LiHMDS, THF, −78°C 75 >95%
Cross-Metathesis Grubbs G2, CH₂Cl₂ 78 >90%

Advantages : Modular side-chain introduction.
Limitations : Requires expensive catalysts.

Comparison of Methods and Optimization Insights

Method Key Strength Major Limitation Typical Yield (%)
Alkylation/Hydrolysis Scalability Cryogenic conditions 70–88
DAST Fluorination Stereochemical control Hazardous reagents 60–70
UmAS High ee Multi-step 50–85
Cross-Metathesis Side-chain versatility Catalyst cost 70–80

Optimization Strategies :

  • Solvent Choice : THF/2-Me-THF enhances solubility of intermediates.
  • Catalyst Screening : Ru-based catalysts improve metathesis efficiency.
  • Protection-Deprotection : Sequential use of Boc and benzyl esters minimizes side reactions.

Chemical Reactions Analysis

Types of Reactions

4-{[(Tert-butoxy)carbonyl]amino}-2-fluorobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Sodium azide (NaN3), thiols, and amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Scientific Research Applications

Organic Chemistry

4-{[(Tert-butoxy)carbonyl]amino}-2-fluorobutanoic acid is utilized as a building block in the synthesis of more complex molecules, particularly in peptide synthesis. Its unique structure allows for specific modifications that can lead to diverse derivatives useful in various chemical reactions.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications :

  • Drug Development : It serves as a precursor for synthesizing pharmaceuticals, particularly those targeting specific biochemical pathways.
  • Biological Activity : Studies have indicated that derivatives of this compound may exhibit antiviral and antibacterial properties. For instance, structural modifications have shown enhanced efficacy against various bacterial strains.

Biochemistry

Research has focused on the interaction of this compound with enzymes and other biological molecules:

  • Enzyme Interactions : The Boc group can be selectively removed, allowing the free amine to participate in biochemical reactions.
  • Pathway Modulation : The fluorine atom may influence the compound's reactivity and interaction with biological targets, potentially modulating metabolic pathways.

Case Study 1: Antiviral Activity

Research has demonstrated that derivatives of this compound exhibit significant antiviral activity against viruses such as the Tobacco Mosaic Virus (TMV). In one study, specific derivatives showed curative activities of up to 69.1% at concentrations of 500 μg/mL.

CompoundVirusCurative Activity (%)Concentration (μg/mL)
A-192558TMV69.1500
A-87380TMV56.8500

Case Study 2: Antibacterial Activity

The fluoro group in the compound's structure is crucial for its antimicrobial properties. Various derivatives were screened for antibacterial activity, revealing enhanced potency against strains like E. coli and S. aureus.

CompoundBacteria StrainMinimum Inhibitory Concentration (MIC, μg/mL)
Compound AE. coli32
Compound BS. aureus16

Mechanism of Action

The mechanism of action of 4-{[(Tert-butoxy)carbonyl]amino}-2-fluorobutanoic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in various biochemical reactions. The fluorine atom may also influence the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

The compound belongs to a family of Boc-protected amino acid derivatives. Key structural analogues include:

Compound Name Substituents (Carbon Position) InChIKey Suppliers Key Differences vs. Target Compound
2-{[(tert-Butoxy)Carbonyl]Amino}-4-Fluorobutanoic Acid Boc at C2, F at C4 VMCOGSIYJRPSKA-UHFFFAOYSA 2 Fluorine and Boc positions reversed; impacts acidity and reactivity
2-{[(tert-Butoxy)Carbonyl]Amino}-4-Cyclopropylbutanoic Acid Boc at C2, cyclopropyl at C4 GFRAZDGVUSPMRH-UHFFFAOYSA 5 Cyclopropyl enhances lipophilicity; alters steric effects
4-[(2-Fluorophenyl)Amino]-4-Oxobutanoic Acid Oxo at C4, fluorophenyl at C2 Not provided N/A Oxo group replaces Boc-amino; aromatic fluorine influences π-π interactions

Key Observations :

  • Positional Isomerism : The reversal of Boc and fluorine positions (e.g., Boc at C2 vs. C4) significantly alters electronic distribution. The target compound’s fluorine at C2 may increase the acidity of the carboxylic acid group compared to its C4-fluoro isomer .

Reactivity and Functional Group Interactions

  • Boc Protection : The Boc group in the target compound offers temporary amine protection, akin to its use in imidazole derivatives (e.g., compounds). However, imidazole-based analogues exhibit higher complexity due to aromatic rings and additional carbonyl groups, which may limit their utility in straightforward peptide synthesis .
  • This contrasts with 4-[(2-Fluorophenyl)Amino]-4-Oxobutanoic Acid, where fluorine on an aromatic ring modulates electronic properties for metal coordination in biological assays .

Biological Activity

4-{[(Tert-butoxy)carbonyl]amino}-2-fluorobutanoic acid (CAS: 2167670-48-4) is a gamma amino acid derivative characterized by a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound has garnered interest in various fields, including organic synthesis, medicinal chemistry, and biological research due to its unique structural features and potential applications.

  • Molecular Formula : C₉H₁₆FNO₄
  • Molar Mass : 221.23 g/mol
  • Density : 1.165 ± 0.06 g/cm³ (predicted)
  • Boiling Point : 364.5 ± 32.0 °C (predicted)
  • pKa : 2.58 ± 0.10 (predicted)

Biological Activity

The biological activity of this compound can be attributed to its interactions with various biological targets, particularly enzymes and receptors involved in metabolic pathways. The presence of the fluorine atom is notable as it can influence the compound's reactivity and binding affinity.

The compound's mechanism of action involves:

  • Selective Removal of the Boc Group : Under acidic conditions, the Boc group can be removed, revealing a free amine that can participate in biochemical reactions.
  • Interaction with Enzymes : The free amine may interact with specific enzymes, potentially acting as an inhibitor or substrate depending on the context.

Case Studies and Applications

  • Peptide Synthesis : The compound serves as a building block in peptide synthesis, where the Boc protecting group allows for selective reactions without interfering with other functional groups.
  • Enzyme Inhibition Studies : Research has indicated that derivatives of this compound can act as inhibitors for certain enzymes involved in metabolic pathways, suggesting potential therapeutic applications.
  • Drug Development : The structural features of this compound make it a candidate for further development into pharmaceuticals targeting specific diseases.

Comparative Analysis

Compound NameCAS NumberMolecular FormulaMolar Mass
This compound2167670-48-4C₉H₁₆FNO₄221.23 g/mol
4-{[(Tert-butoxy)carbonyl]amino}-2,2-bis(ethoxycarbonyl)butylphenylsulfamic acidN/AN/AN/A
tert-Butyl carbamateN/AN/AN/A

Synthesis Methods

The synthesis of this compound typically involves:

  • Protection of Amino Group : Reacting an amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or DMAP.
  • Reaction Conditions : Various conditions such as stirring at ambient temperature or heating in solvents like THF are employed to achieve optimal yields.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-{[(tert-butoxy)carbonyl]amino}-2-fluorobutanoic acid, and how can Boc protection and fluorination be integrated?

  • Methodology :

  • Boc Protection : The tert-butoxycarbonyl (Boc) group is introduced via reaction with Boc anhydride (Boc₂O) or Boc-OSu (succinimide ester) under basic conditions (e.g., NaHCO₃) to protect the amino group. A validated protocol involves using bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst in dichloromethane (CH₂Cl₂) at 0°C, achieving high yields (~86%) .
  • Fluorination : Fluorine introduction at the β-position can be achieved via nucleophilic substitution (e.g., using KF or CsF) or electrophilic fluorination reagents (e.g., Selectfluor). The fluorine atom’s reactivity is influenced by steric and electronic factors, requiring careful control of reaction temperature and solvent polarity to avoid side reactions .
    • Data Table :
StepReagents/ConditionsYieldReference
Boc ProtectionBoc₂O, Tf₂NH, CH₂Cl₂, 0°C86%
FluorinationSelectfluor, DMF, 60°C72%

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

  • Methodology :

  • NMR : ¹⁹F NMR confirms fluorination (δ ~ -120 to -220 ppm for aliphatic C-F). ¹H NMR identifies Boc group protons (δ ~1.4 ppm for tert-butyl) and the carboxylic acid proton (δ ~12 ppm, broad). ¹³C NMR distinguishes the carbonyl carbons (Boc: ~155 ppm; carboxylic acid: ~175 ppm) .
  • IR : Peaks at ~1700 cm⁻¹ (Boc carbonyl) and ~3300 cm⁻¹ (N-H stretch) validate protection.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₀H₁₇FNO₄: 258.1142) .

Q. How stable is the Boc group under acidic, basic, or thermal conditions during downstream reactions?

  • Methodology :

  • Acidic Conditions : Boc deprotection occurs with trifluoroacetic acid (TFA) in CH₂Cl₂ (1–2 h, RT). Stability in mild acids (e.g., acetic acid) is >24 h at RT .
  • Basic Conditions : The Boc group is stable in NaHCO₃ or NaOH (pH <10) but degrades in strong bases (pH >12) .
  • Thermal Stability : Decomposes above 150°C, necessitating low-temperature storage (2–8°C) in inert atmospheres .

Advanced Research Questions

Q. How can regioselectivity challenges in fluorination be addressed to minimize byproducts (e.g., α- vs. β-fluorination)?

  • Methodology :

  • Steric Control : Bulky bases (e.g., DBU) favor β-fluorination by directing electrophilic reagents to the less hindered position.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance fluorination efficiency by stabilizing transition states .
  • Catalysis : Transition-metal catalysts (e.g., Pd/Cu) enable selective C-F bond formation via oxidative fluorination .
    • Data Contradiction Analysis :
  • Discrepancies in fluorination yields (e.g., 60% vs. 85%) may arise from trace moisture or incomplete Boc protection. Validate precursor purity via TLC or HPLC before fluorination .

Q. What is the impact of the fluorine atom on the compound’s reactivity in peptide coupling or bioconjugation?

  • Methodology :

  • Steric Effects : The β-fluorine reduces conformational flexibility, potentially hindering coupling reactions. Use activating agents (e.g., HATU, DCC) to improve efficiency .
  • Electronic Effects : The electron-withdrawing fluorine enhances electrophilicity of the carboxylic acid, accelerating amide bond formation but increasing hydrolysis risk. Monitor pH (6–7) to balance reactivity and stability .

Q. How can discrepancies in NMR or MS data be resolved when characterizing derivatives (e.g., unexpected peaks or mass shifts)?

  • Methodology :

  • NMR Artifacts : Impurities from incomplete Boc deprotection (δ ~1.4 ppm tert-butyl) or residual solvents (e.g., DMSO-d₆ at δ ~2.5 ppm) require column purification or repeated precipitation .
  • MS Analysis : Isotopic patterns for fluorine (¹⁹F, 100% abundance) should match theoretical values. Deviations may indicate halogen exchange (e.g., Cl⁻ contamination) .

Synthesis Optimization Table

ParameterOptimal RangeImpact on Yield/Purity
Boc Protection Temperature0–5°CPrevents racemization and Boc group hydrolysis
Fluorination SolventDMF > THFEnhances reagent solubility and reaction rate
Coupling pH6.5–7.0Minimizes carboxylic acid hydrolysis while enabling activation

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